

Technical Support Center: CDK8/19-IN-51 Handling Guide

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Compound of Interest

Compound Name: CDK8/19-IN-51

Cat. No.: B1192480

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Product Identity Verification:

- Compound Name: **CDK8/19-IN-51**[1][2]
- CAS Number: 1860885-61-5[2]
- Molecular Weight: 414.46 g/mol [2]
- Chemical Formula: C₂₃H₂₂N₆O₂
- Target: Dual inhibitor of CDK8 and CDK19 (Mediator Kinases)[3][4]

Solubility Profile & Stock Preparation

Status: High Solubility in Organic Solvents / Insoluble in Water.

CDK8/19-IN-51 is a hydrophobic heterocyclic compound. It relies on aprotic polar solvents for dissolution. Attempting to dissolve this directly in aqueous buffers (PBS, media) will result in immediate precipitation.

Solubility Data Table

Solvent	Solubility Limit (Max)	Recommended Stock Conc.	Notes
DMSO	~125 mg/mL (300 mM)	10 mM - 50 mM	Preferred. Hygroscopic; keep sealed.
Ethanol	~25 mg/mL (60 mM)	< 10 mM	Volatile; concentration shifts over time.
Water	Insoluble	N/A	Do not use for stock preparation.
PBS (pH 7.2)	Insoluble	N/A	Use only for final dilution (< 0.5% DMSO).

Protocol: Preparing a 10 mM Stock Solution

Standardizing the stock concentration prevents calculation errors during serial dilutions.

- Calculate: For 1 mg of **CDK8/19-IN-51** (MW 414.46), you require 241.3 μ L of DMSO to achieve 10 mM.
- Equilibrate: Allow the vial to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.
- Dissolve: Add high-grade anhydrous DMSO ($\geq 99.9\%$) to the vial.
- Agitate: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.
- Inspect: Hold the vial against a light source. The solution must be optically clear.
- Aliquot: Do not store the bulk volume. Dispense into single-use aliquots (e.g., 20-50 μ L) in light-protective, O-ring sealed cryovials.

Workflow Visualization: Stock Preparation



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Figure 1: Optimal workflow for reconstituting **CDK8/19-IN-51** to minimize hydrolytic degradation and concentration drift.

Stability & Storage Guidelines

Core Concept: DMSO is hygroscopic (absorbs water from air) and has a freezing point of 19°C. This combination creates a "danger zone" for compound stability.

The "Freeze-Thaw" Trap

When a DMSO stock is frozen at -20°C, it solidifies. When removed, the outer layer thaws first. If the vial is opened while cold, water condenses into the DMSO.

- Consequence: Water lowers the solubility of **CDK8/19-IN-51**, causing "invisible" micro-precipitation. Your 10 mM stock becomes a 6 mM stock with sludge at the bottom.

Storage Matrix

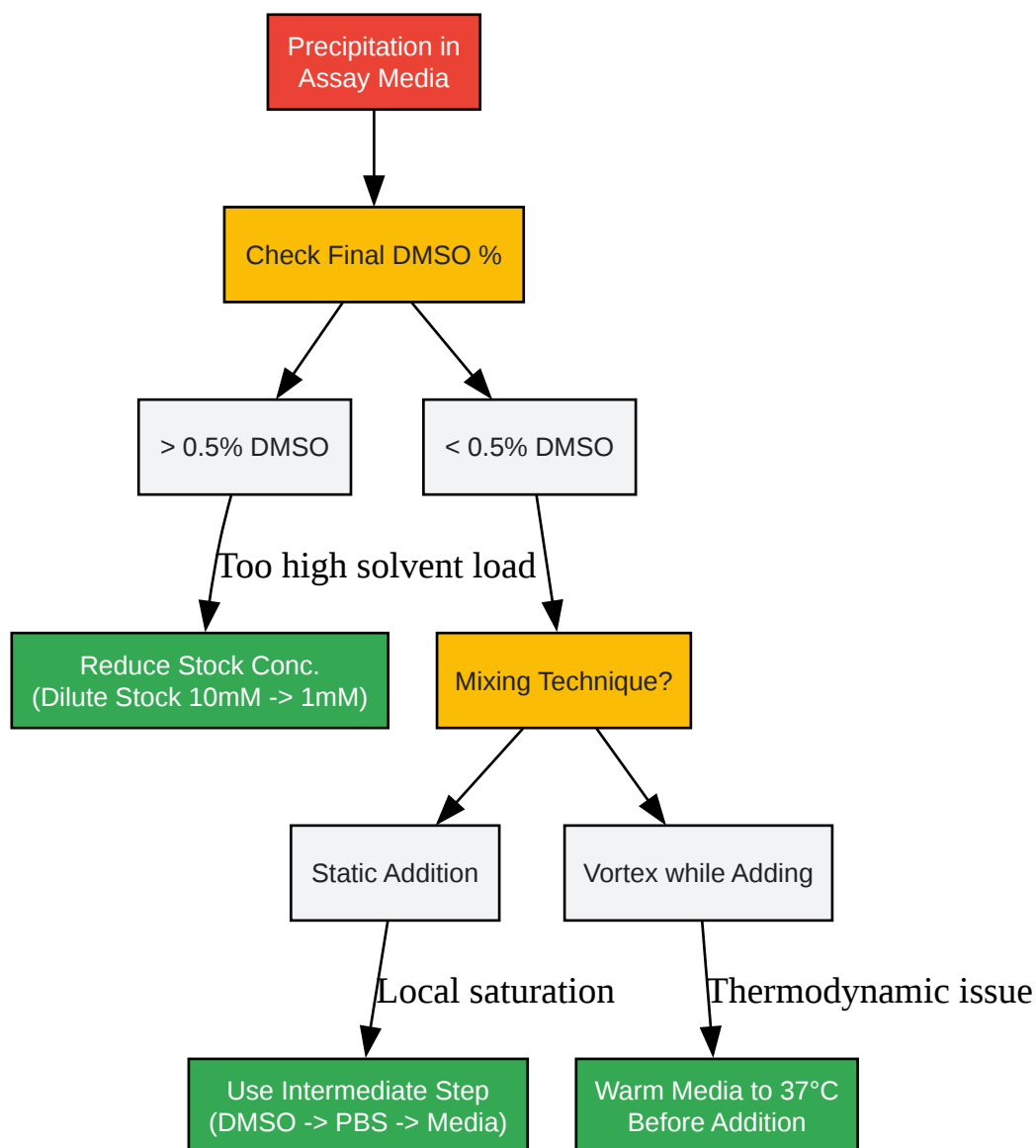
State	Temperature	Shelf Life	Container Requirement
Solid Powder	-20°C	3 Years	Desiccated, dark.
DMSO Stock	-80°C	6 Months	Sealed cryovial (O-ring).
DMSO Stock	-20°C	1 Month	Sealed cryovial.
Assay Media	37°C	< 24 Hours	Use immediately; do not store.

Troubleshooting Guide

Scenario: You observe precipitation upon diluting the stock into cell culture media.

Mechanism: This is a "Solvent Shock" phenomenon. When a hydrophobic compound in DMSO hits an aqueous buffer, it may crash out if the local concentration momentarily exceeds the solubility limit.

Troubleshooting Logic Tree



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Figure 2: Decision matrix for resolving precipitation issues during assay setup.

Step-by-Step Resolution

- Serial Dilution Method: Never pipette 1 μL of 10 mM stock directly into 1 mL of media (1:1000 shock).
 - Correct: Dilute 10 mM stock 1:10 in DMSO to get 1 mM. Then dilute 1:100 in media.
- Warmth: Ensure your culture media is at 37°C. Cold media accelerates precipitation.
- Intermediate Dilution: If using concentrations $>10 \mu\text{M}$, perform an intermediate dilution in serum-free media before adding to full-serum media. Serum proteins can bind the drug, but they can also sequester it; ensuring solubility before protein binding is critical.

Frequently Asked Questions (FAQs)

Q1: Can I use stored stock solutions that have turned slightly yellow?

- Technical Answer: Color change often indicates oxidation of the amine or pyridine moieties. While minor discoloration might not significantly affect IC₅₀, it introduces experimental uncertainty. Discard if the color shift is significant compared to a fresh aliquot.

Q2: Why did my IC₅₀ shift from 5 nM to 50 nM?

- Diagnosis: This is classic "compound crash-out." If the compound precipitates in the well, the effective concentration is lower than the calculated concentration.
- Fix: Check your plate under a microscope for micro-crystals. Ensure your DMSO concentration is constant across all wells (including controls).

Q3: Is **CDK8/19-IN-51** light sensitive?

- Guidance: Most heterocyclic kinase inhibitors are photosensitive to UV/blue light over time. Store aliquots in amber vials or wrapped in foil. Do not leave stocks on the bench under fluorescent light for extended periods.

Q4: Can I use plastic reservoirs for dilution?

- Warning: Small hydrophobic molecules can bind to polystyrene (PS). Use Polypropylene (PP) tubes or glass vials for intermediate dilutions to prevent loss of compound to the container walls.

References & Validation

- Chemical Identity & Properties:
 - Source: MedChemExpress (MCE) Product Datasheet (**CDK8/19-IN-51**).
 - Link:
- Biological Activity & Discovery:
 - Source: Clarke, P. A., et al. (2016).[3] "Assessing the mechanism of action of the CDK8/19 inhibitor CCT251545." eLife.[3] (Note: IN-51 is an analogue/derivative in this structural class).
 - Link:[3]
- General Kinase Inhibitor Handling:
 - Source: Selleck Chemicals Technical Guide on Inhibitor Handling.
 - Link:

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Sources

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- [3. researchgate.net](https://www.researchgate.net) [researchgate.net]

- [4. file.medchemexpress.com](file:medchemexpress.com) [[file.medchemexpress.com](file:medchemexpress.com)]
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